3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Description
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a 4-phenylpiperazine moiety linked via a propyl chain to the nitrogen atom of the diketopiperazine core. Its structural framework—combining a rigid diketopiperazine ring with a flexible piperazine-propyl chain—allows for diverse interactions with biological targets, including voltage-gated sodium channels and serotonin receptors (5-HT1A/5-HT2A) .
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-8-20-16(21)13-15(17(20)22)19-11-9-18(10-12-19)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIZAEWPSRYCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the piperazine ring.
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core is formed through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: The compound is evaluated for its activity as an acetylcholinesterase inhibitor, which is relevant for cognitive enhancement.
Biological Research: It is used in studies investigating the role of piperazine derivatives in modulating neurotransmitter systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain.
Neurotransmitter Modulation: It may modulate neurotransmitter systems, leading to potential cognitive and neurological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituents at the 3-Position of Pyrrolidine-2,5-dione
The 3-position substituent significantly influences bioactivity:
- 3-Spirocyclohexane/tetralone derivatives (e.g., compounds 5–10 in ):
- 3-Aryl substituents (e.g., trifluoromethylphenyl in ):
Alkyl Chain Length Connecting Piperazine and Diketopiperazine
- Propyl chain (as in the target compound): Balances lipophilicity and solubility, optimizing blood-brain barrier penetration.
- Methyl or ethyl chains : Shorter chains (e.g., N-[(4-phenylpiperazin-1-yl)-methyl] derivatives) reduce anticonvulsant potency compared to propyl analogs .
- Longer chains (e.g., butyl): May increase neurotoxicity, as seen in rotarod tests .
Piperazine Substitution
- 4-Phenylpiperazine (target compound): Enhances serotonin receptor antagonism, contributing to anticonvulsant effects via 5-HT1A modulation .
- 4-Methylpiperazine (): Less effective in anticonvulsant screens (ED50 > 100 mg/kg), highlighting the importance of aromatic interactions .
Pharmacological Profiles
Table 1: Anticonvulsant Activity in MES Model
Table 2: Serotonin Receptor Affinity
Mechanism of Action
- Voltage-Sensitive Sodium Channel Modulation : Compounds like 20 () bind to site 2 of sodium channels, stabilizing inactive states to inhibit seizure propagation .
- 5-HT1A Receptor Antagonism : Derivatives with 4-phenylpiperazine (e.g., target compound) likely block 5-HT1A autoreceptors, increasing serotonin release and exerting anticonvulsant effects .
Toxicity and Selectivity
- Neurotoxicity : Propyl-chain derivatives generally show lower rotarod toxicity than longer-chain analogs .
- SAR Insights :
- Electron-withdrawing groups (e.g., CF3) improve anticonvulsant potency but may increase metabolic instability.
- Spirocyclic substituents reduce 5-HT2A affinity, enhancing selectivity for 5-HT1A .
Biological Activity
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activities, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it features a unique combination of a pyrrolidine-2,5-dione core and a phenylpiperazine moiety. This structural arrangement is believed to confer distinct pharmacological properties that may be beneficial in treating various neurological disorders.
Research indicates that this compound interacts with various neurotransmitter receptors and transporters. These interactions could modulate neuronal excitability and pain perception, making it a candidate for further investigation in treating conditions such as epilepsy and neuropathic pain.
Neurotransmitter Interactions
The compound's mechanism of action primarily involves:
- Dopaminergic and Serotonergic Systems : It may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
- GABAergic Activity : The compound has been studied for its potential as a GABA transporter inhibitor, which could enhance inhibitory neurotransmission .
Anticonvulsant Properties
Several studies have assessed the anticonvulsant activity of this compound using various seizure models:
These results suggest that the compound may be a promising candidate for developing new anticonvulsant therapies.
Antinociceptive Effects
In addition to its anticonvulsant properties, the compound has been evaluated for its analgesic effects:
- Pain Models : Studies indicate that it may reduce pain responses in formalin-induced pain models, suggesting potential utility in treating chronic pain conditions .
Case Studies
A notable study examined the efficacy of this compound in a cohort of mice subjected to various seizure-inducing stimuli. The findings highlighted:
Q & A
Q. How can researchers optimize the synthesis of 3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione to improve yield and purity?
Methodological Answer: Synthesis optimization typically involves multi-step protocols. For example, the piperazine moiety can be introduced via nucleophilic substitution reactions under inert atmospheres. Solvent selection (e.g., DMF or THF) and temperature control (40–60°C) are critical to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization in ethanol can enhance purity. Intermediate characterization using -NMR and LC-MS is essential to confirm structural integrity at each step .
Q. What analytical techniques are most reliable for structural elucidation of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) and /-NMR are foundational. For stereochemical analysis, 2D-NMR (COSY, NOESY) resolves spatial arrangements of substituents. X-ray crystallography (using SHELX software ) provides definitive confirmation of crystal packing and bond angles. Thermal stability can be assessed via differential scanning calorimetry (DSC) to inform storage conditions .
Q. How is the biological activity of this compound typically assessed in preclinical studies?
Methodological Answer: Standard assays include:
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED calculations .
- Receptor binding : Radioligand displacement assays (e.g., -WAY-100635 for 5-HT receptors) to determine values .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to establish therapeutic indices .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced pharmacological profiles?
Methodological Answer: Key SAR findings:
- Piperazine substituents : Bulky aryl groups (e.g., 4-chlorophenyl) increase 5-HT receptor affinity by 3-fold compared to unsubstituted analogs .
- Pyrrolidine-2,5-dione core : Methylation at N1 (as in 1-methyl derivatives) improves metabolic stability but reduces anticonvulsant potency in MES models .
- Propyl chain modification : Replacement with cyclopropyl or allyl groups alters logP values, impacting blood-brain barrier penetration . Systematic SAR studies require combinatorial libraries and QSAR modeling to prioritize synthetic targets .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from methodological variability. Strategies include:
- Standardized protocols : Adopt OECD guidelines for in vivo testing (e.g., fixed seizure induction parameters in MES models) .
- Batch consistency : Ensure compound purity (>98% by HPLC) and use identical vehicle formulations (e.g., 1% Tween-80 in saline) .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .
Q. What computational approaches are effective for predicting target interactions and toxicity?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of 5-HT (PDB: 7E2Z) to predict binding modes. Focus on hydrogen bonding with Ser159 and π-π stacking with Phe361 .
- ADMET prediction : SwissADME and ProTox-II models assess logP, CYP450 inhibition, and hepatotoxicity. For example, high XLogP (>4) correlates with phospholipidosis risk .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) evaluate conformational stability of ligand-receptor complexes .
Q. What experimental models best differentiate in vitro potency from in vivo efficacy?
Methodological Answer:
- In vitro-in vivo correlation (IVIVC) : Use ex vivo brain/plasma ratio measurements (e.g., microdialysis in rats) to validate BBB penetration predicted by PAMPA assays .
- Disease-specific models : For anticonvulsants, compare activity in genetic epilepsy models (e.g., GAERS rats) vs. acute seizure models to identify translational gaps .
- Metabolite profiling : LC-HRMS identifies active metabolites in hepatic microsomes, which may contribute to in vivo effects absent in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
